ETHYL 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiophene ring, a triazole ring, and an ester functional group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Formation of the Ester Group: The ester group can be introduced through esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Amides and other esters.
Scientific Research Applications
ETHYL 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{[4-METHYL-5-(5-METHYL-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE: Similar structure but with a different thiophene substitution pattern.
ETHYL 2-{[4-METHYL-5-(5-METHYL-4-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE: Similar structure but with a different thiophene substitution pattern.
Uniqueness
ETHYL 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-4-17-10(16)7-19-12-14-13-11(15(12)3)9-5-8(2)18-6-9/h5-6H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIONSUJKXWHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CSC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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